(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known uses or applications.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, etc.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with it. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves understanding the current state of research on the compound and identifying potential areas for future research.
Please note that the availability of this information can vary depending on the compound and not all compounds will have extensive information available. For a specific compound like “(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid”, you may need to refer to scientific literature or databases for detailed information.
properties
IUPAC Name |
(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-7-11(16(19)20)6-5-10-8-3-2-4-9(8)13(14(17)18)15-12(7)10/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBLGQACSLGDU-RWEMILLDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(C3C2C=CC3)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
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